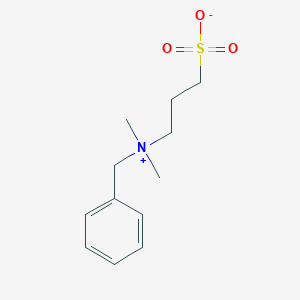
Sucrose octasulfate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadofosveset trisodium is a gadolinium-based contrast agent used in magnetic resonance angiography. It is particularly effective in imaging blood vessels, allowing for the clear visualization of the vascular system. This compound is used to diagnose various cardiovascular conditions, including aortoiliac occlusive disease in adults with peripheral vascular disease .
Mechanism of Action
Target of Action
Sucrose octasulfate sodium salt (SOS) primarily targets D cells in the gastric mucosa . These cells are responsible for the release of somatostatin-like immunoreactivity (SLI) .
Mode of Action
SOS interacts directly with D cells in the gastric mucosa, stimulating the release of somatostatin-like immunoreactivity (SLI) . This interaction promotes the secretion of endogenous gastric somatostatin .
Biochemical Pathways
The primary biochemical pathway affected by SOS involves the release of somatostatin from D cells . This release is believed to contribute to the compound’s ulcer-healing effects . SOS has also been shown to activate fibroblast growth factors signaling pathways .
Pharmacokinetics
SOS is absorbed when administered orally . Studies in rats have shown that peak radioactivity was found in the tissue and washes of the stomach, ileum, and colon at 6 min, 60 min, and 4 h, respectively . This indicates progression through the gut. Radioactivity was also recovered from non-gut tissue (averaging 8.6% of the dose) and accumulated urine (18% of the dose at 24 h) .
Result of Action
The primary result of SOS action is the prevention of gastrointestinal ulcers . This is achieved through the release of endogenous gastric somatostatin, which has cytoprotective effects .
Action Environment
The action of SOS can be influenced by environmental factors. For instance, the compound’s solubility in water can affect its absorption and efficacy . Additionally, the compound’s stability may be affected by storage conditions, as it has been noted to be hygroscopic .
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used clinically for the prevention of gastrointestinal ulcers and has demonstrated cytoprotective effects .
Cellular Effects
Sucrose octasulfate sodium salt has been shown to have a protective effect on the oesophageal mucosal epithelium in reflux oesophagitis . It has also been used in the treatment of gastric and duodenal ulcers due to its protective gel-forming ability .
Molecular Mechanism
It is known that under acidic conditions, sucralfate, a complex salt composed of aluminium hydroxide and this compound, polymerizes to a viscous adhesive gel, which adheres to inflammatory sites and creates a strong protective gel layer against pepsin, acid, and bile acid .
Temporal Effects in Laboratory Settings
It has been observed that the compound is absorbed when administered orally . The recovery of radioactivity was greater for the endothelium than for plasma, indicating that this compound is absorbed and distributed within the body over time .
Dosage Effects in Animal Models
It has been observed that this compound and sucralfate were administered to oesophagitis-induced rats, and the ulcer lesion size was macroscopically examined and scored . Both this compound and sucralfate improved the pathology scores in a dose-dependent manner .
Metabolic Pathways
It is known that the compound is used clinically to prevent ulcers .
Transport and Distribution
It has been observed that sodium SOS is absorbed when administered orally .
Subcellular Localization
It is known that the compound is used clinically to prevent ulcers .
Preparation Methods
The synthesis of Gadofosveset trisodium involves the complexation of gadolinium with a ligand that includes a diphenylcyclohexylphosphate group. The synthetic route typically involves multiple steps, including the preparation of the ligand, followed by its reaction with gadolinium chloride under controlled conditions. Industrial production methods focus on ensuring high purity and stability of the final product, often involving rigorous purification steps and quality control measures .
Chemical Reactions Analysis
Gadofosveset trisodium primarily undergoes complexation reactions. It binds reversibly to endogenous serum albumin, which increases its intravascular retention time. The compound does not typically undergo oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with serum albumin is a stable complex that enhances magnetic resonance imaging signals .
Scientific Research Applications
Gadofosveset trisodium is extensively used in medical imaging, particularly in magnetic resonance angiography. Its ability to bind to serum albumin and remain in the bloodstream for extended periods makes it ideal for high-resolution imaging of blood vessels. This compound has been used to evaluate various vascular diseases, including aortoiliac occlusive disease, and to assess the functionality of the vascular system. Additionally, it has applications in research studies focused on improving imaging techniques and developing new diagnostic tools .
Comparison with Similar Compounds
Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which prolongs its intravascular retention time. Similar compounds include gadopentetate dimeglumine and gadoxetate disodium, which are also used as contrast agents in magnetic resonance imaging. these compounds do not bind to serum albumin and therefore have shorter intravascular retention times. Another similar compound is ferumoxytol, an iron-based contrast agent that has been shown to potentially be superior to Gadofosveset trisodium for certain imaging applications .
Properties
CAS No. |
74135-10-7 |
|---|---|
Molecular Formula |
C12H22NaO35S8 |
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
HQVNSDSSDOHJPU-AKSHDPDZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |
Synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt; Sodium Sucrose Octasulfate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


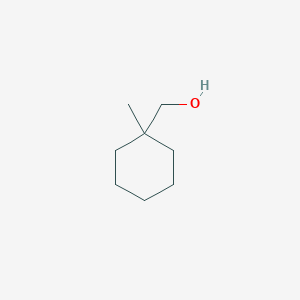
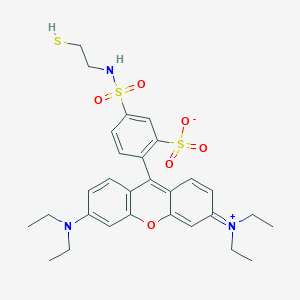
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)
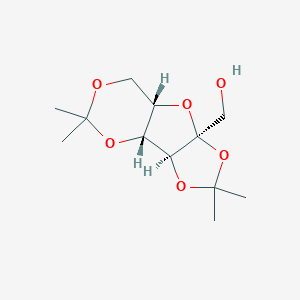
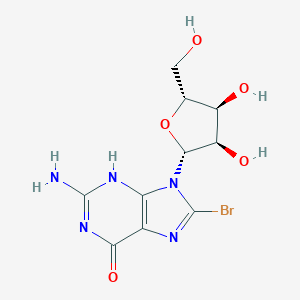

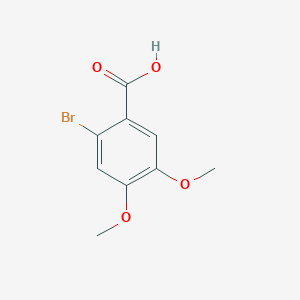
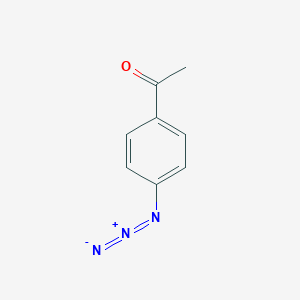

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

